

# spectroscopic characterization of santalin pigments (NMR, Mass Spec, IR)

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## Compound of Interest

Compound Name: **Santalin**

Cat. No.: **B1143339**

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## Spectroscopic Characterization of Santalin Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **santalin A** and **santalin B**, the primary red pigments isolated from the heartwood of *Pterocarpus santalinus*. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their characterization. The structural elucidation of these complex biflavonoids relies heavily on these analytical techniques.

## Introduction to Santalin Pigments

**Santalin A** and **Santalin B** are complex flavonoids responsible for the deep red color of red sandalwood. Their intricate structures have been elucidated through extensive spectroscopic analysis. **Santalin A** is identified as 6-(3,4-dihydroxybenzyl)-2,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxybenzo[a]xanthen-9-one, and **Santalin B** is its 6-(4-hydroxy-3-methoxybenzyl) derivative. A thorough understanding of their spectroscopic properties is crucial for their identification, quality control, and exploration in various applications, including as natural colorants and potential therapeutic agents.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of **santalins** pigments, providing detailed information about the carbon-hydrogen framework. While complete assigned spectra for the native pigments are not readily available in all literature, data for derivatives and related compounds have been published. The following tables summarize the expected chemical shifts for **santalins** A and B based on known flavonoid structures and data from permethylated derivatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Santalins** A and **Santalins** B (Predicted)

Position	Santalin A ( $\delta$ ppm, Multiplicity, J in Hz)	Santalin B ( $\delta$ ppm, Multiplicity, J in Hz)
H-4	~ 6.5 (s)	~ 6.5 (s)
H-7	~ 8.0 (d, 8.5)	~ 8.0 (d, 8.5)
H-8	~ 7.0 (d, 8.5)	~ 7.0 (d, 8.5)
H-11	~ 7.5 (s)	~ 7.5 (s)
H-12	~ 7.2 (s)	~ 7.2 (s)
H-2'	~ 6.8 (d, 2.0)	~ 6.8 (d, 2.0)
H-5'	~ 6.6 (d, 8.0)	~ 6.6 (d, 8.0)
H-6'	~ 6.7 (dd, 8.0, 2.0)	~ 6.7 (dd, 8.0, 2.0)
CH <sub>2</sub>	~ 4.0 (s)	~ 4.0 (s)
H-2"	~ 6.7 (d, 2.0)	~ 6.8 (d, 2.0)
H-5"	~ 6.9 (d, 8.0)	~ 6.9 (d, 8.0)
H-6"	~ 6.6 (dd, 8.0, 2.0)	~ 6.7 (dd, 8.0, 2.0)
1-OCH <sub>3</sub>	~ 3.9 (s)	~ 3.9 (s)
3-OCH <sub>3</sub>	~ 3.8 (s)	~ 3.8 (s)
2'-OCH <sub>3</sub>	~ 3.7 (s)	~ 3.7 (s)
3"-OCH <sub>3</sub>	-	~ 3.8 (s)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Santalilin A** and **Santalilin B** (Predicted)

Position	Santalil A ( $\delta$ ppm)	Santalil B ( $\delta$ ppm)
C-1	~ 160.0	~ 160.0
C-2	~ 148.0	~ 148.0
C-3	~ 162.0	~ 162.0
C-4	~ 95.0	~ 95.0
C-4a	~ 158.0	~ 158.0
C-5	~ 110.0	~ 110.0
C-6	~ 130.0	~ 130.0
C-6a	~ 125.0	~ 125.0
C-7	~ 120.0	~ 120.0
C-7a	~ 155.0	~ 155.0
C-8	~ 105.0	~ 105.0
C-9	~ 182.0	~ 182.0
C-10	~ 150.0	~ 150.0
C-11	~ 115.0	~ 115.0
C-12	~ 118.0	~ 118.0
C-12a	~ 135.0	~ 135.0
C-1'	~ 122.0	~ 122.0
C-2'	~ 112.0	~ 112.0
C-3'	~ 145.0	~ 145.0
C-4'	~ 144.0	~ 144.0
C-5'	~ 116.0	~ 116.0
C-6'	~ 120.0	~ 120.0
CH <sub>2</sub>	~ 32.0	~ 32.0

C-1"	~ 130.0	~ 131.0
C-2"	~ 114.0	~ 111.0
C-3"	~ 145.0	~ 148.0
C-4"	~ 144.0	~ 147.0
C-5"	~ 115.0	~ 115.0
C-6"	~ 121.0	~ 122.0
OCH <sub>3</sub>	~ 55.0-56.0	~ 55.0-56.0

Note: These are predicted values based on known flavonoid structures and may vary.

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the **santalins** pigments, aiding in their structural confirmation.

Table 3: Mass Spectrometry Data for **Santalins A** and **Santalins B**

Pigment	Molecular Formula	Exact Mass	Key Fragment Ions (m/z)
Santalain A	$C_{33}H_{26}O_{10}$	582.15	[M]+ 582, fragments corresponding to retro-Diels-Alder reactions and losses of small molecules like $H_2O$ , CO, and methyl/methoxy groups.
Santalain B	$C_{34}H_{28}O_{10}$	596.17	[M]+ 596, similar fragmentation pattern to Santalin A with adjustments for the additional methoxy group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **santalain** molecules. The spectra of *Pterocarpus santalinus* extracts show characteristic absorptions for phenols, aromatic rings, ethers, and carbonyl groups.

Table 4: Infrared (IR) Spectroscopic Data for **Santalain** Pigments

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~ 3400 (broad)	O-H stretching (phenolic)
~ 2930	C-H stretching (aromatic and aliphatic)
~ 1650	C=O stretching (conjugated ketone)
~ 1600, 1510, 1450	C=C stretching (aromatic rings)
~ 1270	C-O stretching (aryl ether)
~ 1160	C-O-C stretching (ether)
~ 830	C-H bending (out-of-plane, aromatic)

## Experimental Protocols

### Isolation and Purification of Santalin Pigments

A general procedure for the extraction and isolation of **santalin** pigments from the heartwood of *Pterocarpus santalinus* is as follows:

- Extraction: The powdered heartwood is extracted with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus.
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
- Fractionation: The crude extract is then subjected to column chromatography over silica gel or polyamide.
- Elution: A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the pigment fractions.
- Purification: The fractions containing **santalin** A and B are collected and further purified by repeated chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure pigments.

## NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified **santalín** pigment are dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR spectra.

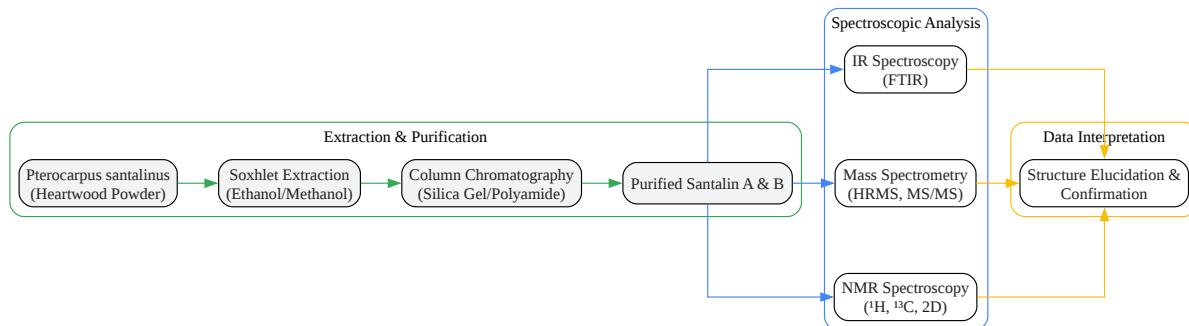
## Mass Spectrometry

- Sample Introduction: The purified pigment, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for these types of molecules.
- Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns.

## Infrared (IR) Spectroscopy

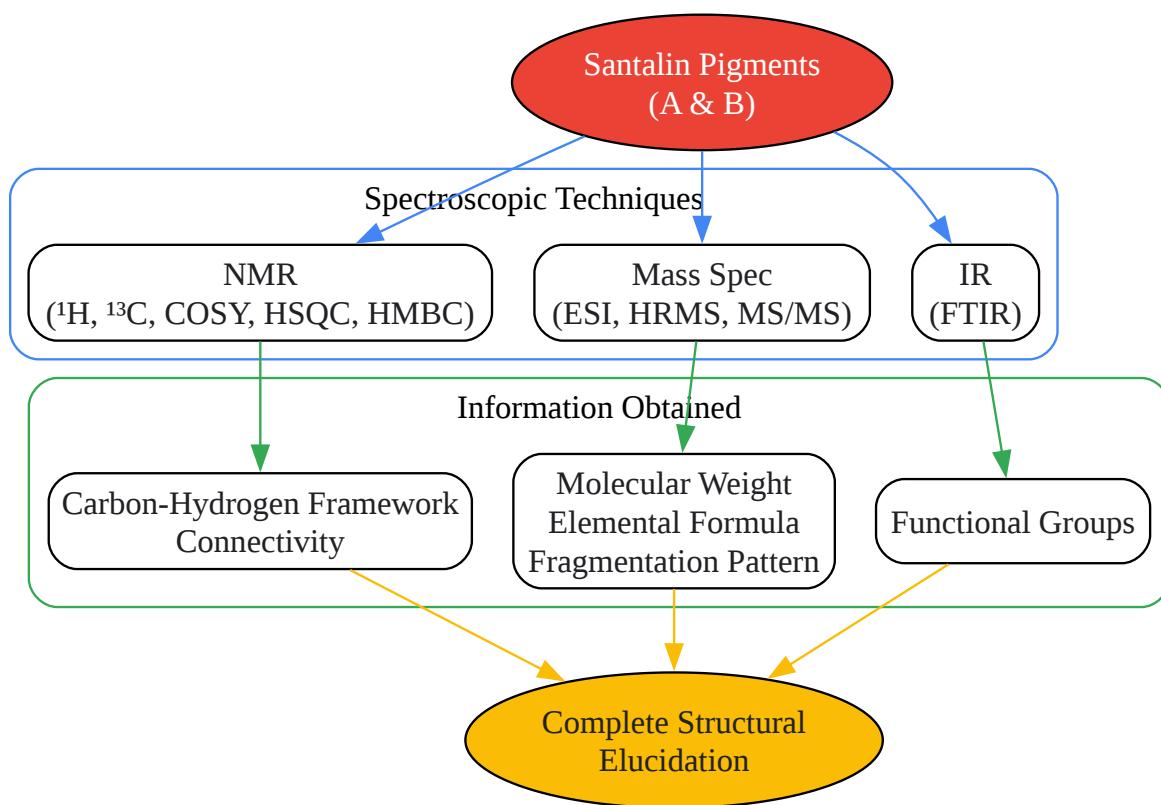
- Sample Preparation: A small amount of the dried, purified pigment is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm<sup>-1</sup>).

## Diagrams



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Caption: Workflow for the extraction, purification, and spectroscopic analysis of **santalin** pigments.



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- To cite this document: BenchChem. [spectroscopic characterization of santalin pigments (NMR, Mass Spec, IR)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143339#spectroscopic-characterization-of-santalin-pigments-nmr-mass-spec-ir>

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